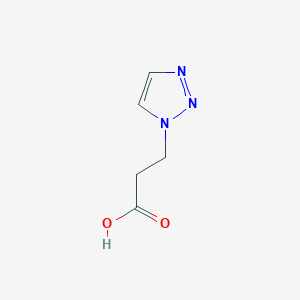

3-(1H-1,2,3-triazol-1-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(triazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c9-5(10)1-3-8-4-2-6-7-8/h2,4H,1,3H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQSOLQYFBOENG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies of 3 1h 1,2,3 Triazol 1 Yl Propanoic Acid

Conventional Synthetic Routes to 3-(1H-1,2,3-triazol-1-yl)propanoic acid

Conventional methods remain the cornerstone of synthetic organic chemistry, providing reliable and well-documented routes to a vast array of compounds, including the target molecule.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen 1,3-dipolar cycloaddition, forming 1,4-disubstituted 1,2,3-triazoles. nih.gov To synthesize this compound via this method, a key strategy involves the reaction of an azide (B81097) with a terminal alkyne. Specifically, the reaction would entail the use of 3-azidopropanoic acid and a suitable acetylene (B1199291) source.

The general reaction is as follows:

Reactants: 3-azidopropanoic acid and acetylene (or a protected form like ethynyltrimethylsilane, followed by deprotection).

Catalyst: A copper(I) source, often generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate). nih.gov

Solvent: Typically, a mixture of water and an organic solvent such as t-butanol or THF is employed.

A one-pot synthesis of similar triazole derivatives has been developed, which involves the in situ formation of the organic azide from an alkyl halide, followed by the CuAAC reaction. researchgate.net This approach could be adapted for the synthesis of the target molecule.

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Product |

| 3-azidopropanoic acid | Acetylene | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | This compound |

| Sodium azide | Ethyl 3-bromopropanoate | (followed by CuAAC with acetylene) | DMF, then t-BuOH/H₂O | This compound |

While CuAAC is predominant for the synthesis of 1,4-disubstituted 1,2,3-triazoles, other cycloaddition methods can be employed. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), for instance, regioselectively yields the 1,5-disubstituted isomer. researchgate.net For the synthesis of the N1-substituted target molecule, metal-free thermal cycloadditions are a possibility, though they often require elevated temperatures and can lead to mixtures of regioisomers.

An alternative to constructing the triazole ring with the side chain present is to introduce the propanoic acid moiety onto a pre-formed 1H-1,2,3-triazole ring. This is typically achieved through N-alkylation.

The reaction of 1H-1,2,3-triazole with a 3-halopropanoic acid ester (e.g., ethyl 3-bromopropanoate) in the presence of a base, followed by hydrolysis of the ester, is a direct approach. The choice of base and solvent is crucial to control the regioselectivity of the alkylation, as N1 and N2 isomers can be formed. organic-chemistry.org

| Triazole | Alkylating Agent | Base | Solvent | Intermediate | Final Product |

| 1H-1,2,3-triazole | Ethyl 3-bromopropanoate | K₂CO₃ | DMF | Ethyl 3-(1H-1,2,3-triazol-1-yl)propanoate | This compound |

Another powerful method is the Michael addition of 1H-1,2,3-triazole to an activated alkene such as acrylic acid or its esters. This reaction is often carried out under basic conditions or thermally. The aza-Michael addition provides a direct route to the desired carbon skeleton.

This approach involves starting with a propanoic acid derivative that is then transformed to include the triazole ring. For example, a one-pot method for the synthesis of 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-propanoic acid esters has been reported, starting from 3-aryl-2-bromopropanoic acid esters. researchgate.net A similar strategy could be envisioned for the target compound, likely involving a different set of starting materials without the aryl and phenyl substituents.

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-free, or neat, reactions are highly desirable from a green chemistry perspective as they eliminate the environmental and economic costs associated with solvent use and disposal. Mechanochemistry, which involves inducing reactions by grinding or milling solid reactants, is a prominent solvent-free technique. nih.gov

The aza-Michael addition of imidazoles and related heterocycles, including 1,2,4-triazole (B32235), to acrylates has been successfully performed under solvent- and catalyst-free conditions by heating the neat reactants. d-nb.info A similar approach could be applied to the reaction of 1H-1,2,3-triazole with acrylic acid to yield the target compound.

| Reactant 1 | Reactant 2 | Conditions | Product |

| 1H-1,2,3-triazole | Acrylic acid | Heat, solvent-free | This compound |

Mechanochemical methods have also been employed for CuAAC reactions, often using a solid-supported copper catalyst. nih.gov This would involve milling sodium azide, a propargyl-containing propanoic acid derivative, and the catalyst to form the triazole ring.

Heterogeneous Catalysis and Organocatalysis

The cornerstone of 1,2,3-triazole synthesis is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. nih.gov The copper(I)-catalyzed version (CuAAC) offers high regioselectivity and yield, making it a "click" reaction. nih.gov Moving beyond traditional homogeneous catalysts, heterogeneous and organocatalytic systems offer significant advantages in terms of catalyst recovery, reusability, and reduced product contamination.

Heterogeneous Catalysis: These systems immobilize the active catalytic species on a solid support, simplifying purification. Copper-based solid catalysts are particularly prominent for the azide-alkyne cycloaddition. nih.gov A notable example is the use of copper-on-charcoal (Cu/C), which serves as a robust and recyclable catalyst for the synthesis of 1,4-disubstituted 1H-1,2,3-triazoles. nih.gov This method avoids the need for ligands and additives often required in homogeneous systems, and the catalyst can be easily removed by simple filtration.

| Catalyst System | Support Material | Key Advantages | Typical Conditions | Reference |

| Copper-on-Charcoal (Cu/C) | Activated Charcoal | Recyclable, ligand-free, suitable for flow chemistry | Dichloromethane (DCM), 110 °C | nih.gov |

| Cu(II) on Carbon Nanotubes | Multiwalled Carbon Nanotubes | High efficiency, stable | Water | sums.ac.ir |

| Cu₂O | None (solid catalyst) | Environmentally benign, works in water | Water, ultrasonic irradiation | sums.ac.ir |

Organocatalysis: As an alternative to metal-based systems, organocatalysis provides a metal-free pathway to triazole derivatives, which is particularly valuable in pharmaceutical synthesis to avoid metal contamination. One such approach involves the [3+2] cycloaddition of non-symmetric ketones with various azides using an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the catalyst. tandfonline.com This method achieves high yields and specificity at room temperature, presenting a green alternative to traditional metal catalysis. tandfonline.com

Microwave and Ultrasonic Irradiation Assisted Synthesis

The application of non-conventional energy sources like microwave (MW) and ultrasonic irradiation has been shown to dramatically accelerate organic reactions, including the synthesis of 1,2,3-triazoles. These techniques offer significant reductions in reaction times, often leading to improved yields and cleaner reaction profiles.

Microwave-Assisted Synthesis: Microwave irradiation accelerates reactions through efficient internal heating (dielectric heating). researchgate.net In the context of 1,2,3-triazole synthesis, microwave-assisted methods have reduced reaction times from several hours to mere minutes. nih.govbenthamdirect.com For example, the Cu(I)-catalyzed cycloaddition can be completed in as little as 10-15 minutes under microwave conditions, with yields often exceeding those of conventional heating methods. nih.govtandfonline.com This rapid and high-yielding approach is highly beneficial for creating libraries of compounds for research and development. researchgate.net

Ultrasonic Irradiation: Sonication promotes reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium. asianpubs.orgacs.org This process generates localized high temperatures and pressures, enhancing mass transfer and reaction rates. acs.org The synthesis of 1,4-disubstituted 1,2,3-triazoles under ultrasonic irradiation has been achieved with high efficiency in environmentally benign solvents like water. sums.ac.irsums.ac.ir Studies have demonstrated that sonication can significantly shorten reaction times and increase yields compared to silent (non-irradiated) conditions. nih.gov

| Method | Typical Reaction Time | Key Advantages | Reference |

|---|---|---|---|

| Conventional Heating | Several hours to >24 hours | Well-established, simple equipment | nih.gov |

| Microwave Irradiation | 3 - 30 minutes | Drastic time reduction, often higher yields, high efficiency | nih.govresearchgate.netbenthamdirect.com |

| Ultrasonic Irradiation | 30 minutes - 2 hours | Enhanced reaction rates, improved yields, effective in heterogeneous systems | sums.ac.iracs.org |

Flow Chemistry Techniques for Process Intensification

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, efficiency, and scalability. In a flow system, reagents are continuously pumped through a reactor where the reaction occurs, allowing for precise control over parameters like temperature, pressure, and reaction time.

This technology is particularly well-suited for the synthesis of 1,2,3-triazoles, especially when dealing with potentially hazardous intermediates like organic azides. Performing the reaction in a microreactor minimizes the volume of hazardous material present at any given time, significantly improving operational safety. nih.govnih.gov

A robust protocol for the synthesis of 1,2,3-triazoles has been established using a continuous flow system with a packed-bed reactor containing copper-on-charcoal as a heterogeneous catalyst. nih.gov This setup allows for the production of triazoles with high yields and purity without the need for complex workup procedures. The productivity of such systems can be significant, with examples demonstrating the synthesis of several grams of product over a few hours. nih.gov This methodology has been successfully applied to the synthesis of the antiepileptic agent rufinamide, highlighting its industrial relevance. nih.gov

Stereoselective Synthesis of Chiral Analogues of this compound

Chirality is a critical feature of many biologically active molecules. The stereoselective synthesis of chiral analogues of this compound allows for the exploration of how stereochemistry influences biological activity. Two primary strategies are employed to achieve this: the use of a chiral starting material or the application of a chiral catalyst.

One effective approach involves incorporating a chiral center from a readily available chiral pool starting material. For instance, (S)-(-) ethyl lactate (B86563) has been used as a precursor to introduce chirality into the backbone of a molecule before the triazole ring is formed via a subsequent click reaction. nih.gov This strategy locks in the desired stereochemistry from the beginning of the synthetic sequence.

Alternatively, asymmetric catalysis can be used to induce chirality during the reaction. In the context of the CuAAC reaction, the use of chiral ligands in conjunction with the copper catalyst can create a chiral environment that favors the formation of one enantiomer over the other. tandfonline.com This method is highly efficient as a small amount of a chiral catalyst can generate a large quantity of an enantioenriched product.

Scale-Up Considerations and Industrial Synthesis Research

Transitioning the synthesis of this compound from the laboratory bench to an industrial scale requires careful consideration of several factors, including safety, cost, efficiency, and product purity.

Safety: The primary safety concern is the handling of organic azides, which can be thermally unstable and potentially explosive. Flow chemistry offers a superior safety profile by minimizing the reaction volume and allowing for better thermal management, thereby reducing the risks associated with these intermediates. nih.govnih.gov

Purity: A significant challenge in industrial synthesis involving copper catalysts is the removal of residual copper from the final product, which is critical for pharmaceutical applications. Heterogeneous catalysts that can be removed by simple filtration are highly preferred over homogeneous systems that require extensive purification.

Process Intensification: Flow chemistry is a key technology for process intensification. It enables continuous production, reduces plant footprint, and allows for seamless integration of reaction and purification steps, leading to higher throughput and a more streamlined, cost-effective industrial process. nih.govnih.govrsc.org Gram-scale production of triazole derivatives has been successfully demonstrated in flow, proving the viability of this approach for scale-up. nih.gov

Chemical Reactivity and Transformations of 3 1h 1,2,3 Triazol 1 Yl Propanoic Acid

Functional Group Interconversions at the Carboxylic Acid Moiety

The propanoic acid side chain is amenable to a variety of classical carboxylic acid transformations, enabling the synthesis of a wide array of derivatives.

The carboxylic acid group of 3-(1H-1,2,3-triazol-1-yl)propanoic acid can be readily converted to its corresponding esters through several standard methods. Acid-catalyzed esterification, often employing a strong acid catalyst such as sulfuric acid, with an excess of the desired alcohol is a common approach. researchgate.netrsc.org The reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.

Alternatively, esterification can be achieved under milder conditions using coupling agents to activate the carboxylic acid. The resulting esters can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions.

Table 1: Examples of Esterification Reactions of Propanoic Acid Derivatives

| Reactant | Reagent | Product | Conditions | Yield |

|---|---|---|---|---|

| Propanoic acid | 1-Propanol, H₂SO₄ | n-Propyl propanoate | 65°C, 210 min | 96.9% researchgate.net |

The synthesis of amides from this compound is a key transformation, particularly for its application in medicinal chemistry and materials science. This is typically accomplished by activating the carboxylic acid, followed by reaction with a primary or secondary amine. A variety of peptide coupling reagents can be employed for this purpose, including carbodiimides like DCC and EDC, as well as phosphonium (B103445) and uronium salts such as PyBOP, HBTU, and HATU. researchgate.netpeptide.comresearchgate.net These reagents facilitate the formation of an active ester or a related species that is highly susceptible to nucleophilic attack by an amine. tandfonline.com The choice of coupling reagent and reaction conditions is crucial to minimize side reactions and racemization, especially when coupling with chiral amines or amino acids. researchgate.net

Table 2: Common Peptide Coupling Reagents

| Reagent | Full Name | Notes |

|---|---|---|

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Efficient, with low racemization when HOBt is added. peptide.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Rapid reactions, byproducts are less hazardous than BOP. peptide.com |

| TBTU | O-(Benzotriazol-1-yl)- N,N,N',N'-tetramethyluronium tetrafluoroborate | A benzotriazole-based coupling reagent. researchgate.net |

The carboxylic acid group can be reduced to the corresponding primary alcohol, 3-(1H-1,2,3-triazol-1-yl)propan-1-ol. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent are typically required for this transformation. The reaction proceeds via a tetra-alkoxyaluminate intermediate which is then hydrolyzed to yield the alcohol.

Partial reduction to the aldehyde, 3-(1H-1,2,3-triazol-1-yl)propanal, is more challenging as aldehydes are more readily reduced than carboxylic acids. This transformation often requires the use of specialized reagents or a multi-step procedure involving the initial conversion of the carboxylic acid to a derivative that is more easily reduced to the aldehyde level, such as a Weinreb amide or an acid chloride.

Decarboxylation of this compound to yield 1-ethyl-1H-1,2,3-triazole is generally not a facile process under standard conditions. However, specialized methods can be employed. For instance, a "click cycloaddition/decarboxylation" process has been described for the synthesis of 1-monosubstituted 1,2,3-triazoles from azides and propiolic acid, where the carboxylic acid group is lost in the course of the reaction. organic-chemistry.org This suggests that under specific catalytic conditions, the propanoic acid moiety could be removed.

Reactions Involving the 1,2,3-Triazole Heterocycle

The 1,2,3-triazole ring is an aromatic heterocycle, which imparts significant stability to the molecule. nih.gov This aromaticity generally makes the ring resistant to many common transformations.

The 1,2,3-triazole ring is considered electron-rich and can theoretically undergo electrophilic substitution. However, the presence of three nitrogen atoms deactivates the ring towards electrophilic attack compared to other five-membered heterocycles like pyrrole (B145914) or furan. Reactions with electrophiles often lead to substitution on one of the nitrogen atoms rather than on the carbon atoms of the ring. researchgate.net The N1 atom of this compound is already substituted, leaving N2 and N3 as potential sites for electrophilic attack. The nucleophilicity of the nitrogen atoms in the triazole ring can be exploited in Sₙ2 type reactions. youtube.com

Nucleophilic aromatic substitution (SₙAr) on an unsubstituted 1,2,3-triazole ring is generally difficult due to the electron-rich nature of the ring. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. In some contexts, the 1,2,3-triazolyl group itself can act as a leaving group in SₙAr reactions when attached to a sufficiently activated system, such as a purine (B94841) ring. beilstein-journals.org

Hydrogenation and Ring Saturation Reactions

The hydrogenation of the 1,2,3-triazole ring is a challenging transformation due to the inherent aromatic stability of the heterocycle. While the ring is generally resistant to reduction under mild conditions, more forcing conditions can lead to ring cleavage. For instance, flash vacuum pyrolysis at high temperatures (around 500 °C) can result in the extrusion of molecular nitrogen (N₂) to form a three-membered aziridine (B145994) ring.

Catalytic hydrogenation of substituted triazoles has been reported, though often with concomitant reaction of other functional groups. For example, the reduction of ester groups on the triazole ring can be achieved with reagents like sodium borohydride, while leaving the triazole ring intact. In the case of fused triazole systems, such as benzotriazoles, hydrogenation over Raney nickel has been shown to cleave not only a carbon-sulfur bond but also one of the nitrogen-nitrogen bonds within the triazole moiety, leading to ortho-substituted anilines. This suggests that the saturation of the 1,2,3-triazole ring in this compound would likely require harsh conditions that could potentially lead to decomposition of the molecule rather than simple saturation to a triazolidine (B1262331) derivative.

Specific studies on the direct hydrogenation or ring saturation of this compound are not extensively documented, indicating that this is a less common transformation for this class of compounds. The focus in the literature has predominantly been on the synthesis and modification of the substituents on the triazole ring, rather than the alteration of the ring itself through reduction.

Transformations at the Propanoic Acid Alkyl Chain

The propanoic acid side chain of this compound offers a versatile handle for chemical modification, allowing for the introduction of new functional groups and the alteration of the chain length. These transformations are crucial for fine-tuning the physicochemical properties of the molecule.

Alpha-Functionalization and Carbon-Carbon Bond Formation

The α-carbon of the propanoic acid chain (the carbon atom adjacent to the carboxylic acid group) is a key site for functionalization. The acidity of the α-proton allows for its removal by a suitable base to form an enolate, which can then act as a nucleophile in subsequent reactions.

A classic method for α-functionalization is the Hell-Volhard-Zelinsky reaction, which involves the α-halogenation of the carboxylic acid. In this reaction, treatment of the carboxylic acid with bromine and a catalytic amount of phosphorus tribromide leads to the formation of an α-bromo carboxylic acid. This α-halo acid is a versatile intermediate that can undergo nucleophilic substitution reactions to introduce a variety of functional groups at the α-position.

For carbon-carbon bond formation at the α-position, the carboxylic acid is typically converted to a more reactive derivative, such as an ester. The resulting ester can be treated with a strong base, like lithium diisopropylamide (LDA), to generate an enolate. This enolate can then react with various electrophiles, such as alkyl halides, to form a new carbon-carbon bond at the α-position. Another important reaction is the Claisen condensation, where the enolate of an ester attacks the carbonyl group of another ester molecule to form a β-keto ester. An intramolecular version of this reaction, known as the Dieckmann condensation, can be used to form cyclic structures.

While these are general methods for the α-functionalization of carboxylic acids and their derivatives, their application to this compound would need to be evaluated for compatibility with the 1,2,3-triazole ring.

Chain Elongation and Shortening Methodologies

The length of the propanoic acid chain can be modified through various homologation (chain elongation) and degradation (chain shortening) reactions.

Chain Elongation: A well-established method for the one-carbon homologation of carboxylic acids is the Arndt-Eistert synthesis. This multi-step procedure involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. The diazoketone then undergoes a silver-catalyzed Wolff rearrangement in the presence of water to yield the homologous carboxylic acid with one additional methylene (B1212753) group.

Another approach to chain elongation involves the reduction of the carboxylic acid to the corresponding alcohol. The alcohol can then be converted to an alkyl halide, which can undergo a nucleophilic substitution with cyanide to form a nitrile. Hydrolysis of the nitrile then yields the carboxylic acid with one additional carbon atom.

Chain Shortening: For chain shortening, the Hunsdiecker reaction can be employed. In this reaction, the silver salt of the carboxylic acid is treated with bromine to form an alkyl bromide with one less carbon atom. The alkyl bromide can then be converted back to a carboxylic acid through various synthetic routes.

Another method for the removal of one carbon atom is the Schmidt reaction, where the carboxylic acid is treated with hydrazoic acid in the presence of a strong acid catalyst to yield an amine with one less carbon atom. The amine can then be further functionalized as needed.

The applicability of these general chain modification methodologies to this compound would depend on the tolerance of the triazole ring to the specific reaction conditions.

Coordination Chemistry and Metal Complexation of this compound

The 1,2,3-triazole ring, with its multiple nitrogen atoms, and the carboxylate group of the propanoic acid chain provide potential coordination sites for metal ions. This allows this compound to act as a ligand in the formation of metal complexes.

Ligand Properties and Chelating Abilities

The 1,2,3-triazole ring can coordinate to metal centers through its nitrogen atoms. The N2 and N3 atoms of the triazole ring are known to act as donor atoms in the formation of coordination compounds. The specific coordination mode can vary depending on the metal ion, the other ligands present, and the reaction conditions.

The propanoic acid moiety, particularly in its deprotonated carboxylate form, provides a strong coordinating group. The carboxylate can act as a monodentate ligand, coordinating through one of the oxygen atoms, or as a bidentate ligand, chelating to the metal center through both oxygen atoms.

The combination of the triazole ring and the propanoic acid group in this compound presents the possibility of the molecule acting as a bidentate or even a tridentate ligand, depending on the spatial arrangement of the coordinating atoms and the preferences of the metal ion. This chelation can lead to the formation of stable metallacyclic structures. The flexibility of the propanoic acid chain allows the coordinating groups to adopt a conformation suitable for complexation. The study of the coordination chemistry of this molecule is essential for its potential application in areas such as catalysis, materials science, and bioinorganic chemistry.

Information Not Available for "this compound" in Requested Chemical Applications

Following a comprehensive search of scientific literature and patent databases, detailed research findings concerning the use of the chemical compound This compound in the specific areas outlined are not available. The requested topics were:

Design of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The search did not yield any specific studies, data tables, or detailed research findings describing the synthesis and characterization of metal complexes, coordination polymers, or metal-organic frameworks (MOFs) using this compound as a ligand.

While research exists for other related triazole-containing molecules and their applications in coordination chemistry, the strict requirement to focus solely on this compound prevents the inclusion of that information. The available literature discusses metal complexes and MOFs synthesized from different, often more complex, 1,2,3-triazole derivatives or its 1,2,4-triazole (B32235) isomers. However, no specific examples or data pertaining to the reactivity and coordination chemistry of this compound itself could be located.

Therefore, it is not possible to generate a scientifically accurate article on the specified topics for this particular compound based on currently accessible information.

Advanced Structural and Spectroscopic Characterization of 3 1h 1,2,3 Triazol 1 Yl Propanoic Acid

X-Ray Crystallography and Solid-State Structural Analysis

Single Crystal X-Ray Diffraction for Molecular Conformation

Should a suitable single crystal of 3-(1H-1,2,3-triazol-1-yl)propanoic acid be grown, single-crystal X-ray diffraction analysis would yield a wealth of information. This would include precise bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. Key structural questions could be answered, such as the planarity of the 1,2,3-triazole ring and the orientation of the propanoic acid side chain relative to this ring. The resulting three-dimensional model would reveal the spatial relationship between the carboxylic acid group and the triazole moiety, which is crucial for understanding its chemical reactivity and biological interactions.

Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding networks)

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in a crystal lattice. This analysis is critical for understanding the intermolecular forces that govern the solid-state properties of this compound. Of particular interest would be the identification and characterization of hydrogen bonding networks. The carboxylic acid group is a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). The nitrogen atoms of the triazole ring also act as potential hydrogen bond acceptors. A crystallographic study would map out these interactions, revealing, for instance, whether the carboxylic acid groups form classic dimeric structures or engage in hydrogen bonding with the triazole rings of neighboring molecules.

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a compound to crystallize in multiple different crystal structures, each with distinct physical properties. nih.govontosight.ai Studies on related triazole derivatives have highlighted the importance of polymorphism in influencing drug efficacy and stability. nih.govontosight.ai Investigating the crystallization of this compound under various conditions (e.g., different solvents, temperatures) could reveal the existence of polymorphs.

Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another area of interest. Given the presence of a carboxylic acid group, this compound is a prime candidate for forming co-crystals with other molecules, particularly those with complementary hydrogen bonding functionalities. nih.govbeilstein-journals.org Such studies could be employed to modify the physicochemical properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure of molecules in both solution and the solid state. It provides detailed information about the chemical environment of magnetically active nuclei. While a complete, assigned NMR dataset for this compound is not available in the searched literature, the following subsections outline the expected outcomes of such an analysis.

High-Resolution 1H, 13C, and 15N NMR Spectroscopy

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons on the triazole ring and the propanoic acid chain. The chemical shifts of the triazole protons would confirm the 1-substitution pattern. The methylene (B1212753) protons of the propanoic acid chain would likely appear as two distinct multiplets due to their different chemical environments and spin-spin coupling with each other. The acidic proton of the carboxylic acid would typically appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum would provide a signal for each unique carbon atom in the molecule. This would include two signals for the triazole ring carbons, a signal for the carbonyl carbon of the acid, and two signals for the methylene carbons of the propanoic acid chain. The chemical shifts would be indicative of the electronic environment of each carbon.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy is a powerful, though less common, technique for characterizing nitrogen-containing heterocycles like triazoles. researchgate.net It can be used to distinguish between different isomers of substituted triazoles. researchgate.net For this compound, the ¹⁵N NMR spectrum would show three distinct signals corresponding to the three nitrogen atoms in the triazole ring, providing a unique spectroscopic fingerprint.

A hypothetical data table for the primary NMR analysis would resemble the following, with chemical shifts (δ) reported in parts per million (ppm).

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |

| ¹H (Triazole CH) | 7.5 - 8.5 | s |

| ¹H (Triazole CH) | 7.5 - 8.5 | s |

| ¹H (-N-CH₂-) | 4.0 - 5.0 | t |

| ¹H (-CH₂-COOH) | 2.5 - 3.5 | t |

| ¹H (COOH) | 10.0 - 13.0 | br s |

| ¹³C (Triazole CH) | 120 - 140 | |

| ¹³C (Triazole CH) | 120 - 140 | |

| ¹³C (-N-CH₂-) | 40 - 55 | |

| ¹³C (-CH₂-COOH) | 30 - 45 | |

| ¹³C (C=O) | 170 - 185 |

Note: This table represents expected ranges and multiplicities and is not based on experimentally determined data for this compound.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of ¹H and ¹³C signals and for elucidating the detailed molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For this compound, a cross-peak would be expected between the two methylene groups of the propanoic acid chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of which protons are attached to which carbons. For example, the proton signal in the 4.0-5.0 ppm range would correlate with the carbon signal in the 40-55 ppm range.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for piecing together different parts of the molecule. For instance, the protons of the methylene group adjacent to the triazole ring would show a correlation to the triazole carbons, confirming the attachment point of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals spatial proximities between protons, irrespective of their bonding connectivity. This technique could provide insights into the preferred solution-state conformation of the molecule by showing through-space interactions between protons on the triazole ring and the propanoic acid chain.

Solid-State NMR for Structural Elucidation of Amorphous and Crystalline Forms

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the local molecular environment in solid materials, making it ideal for distinguishing between crystalline and amorphous forms of a pharmaceutical compound. nsf.gov In the crystalline state, molecules adopt a highly ordered, repeating three-dimensional lattice. This uniformity results in sharp, well-defined signals in ssNMR spectra. Conversely, the amorphous state lacks long-range order, leading to a distribution of local chemical environments for each nucleus. osti.gov This disorder typically results in broad, less-defined spectral peaks. nsf.gov

For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) experiments would be particularly informative.

Crystalline Form: The ¹³C CP-MAS spectrum of crystalline this compound is expected to display sharp resonances for each unique carbon atom in the molecule. The chemical shifts of the triazole ring carbons (typically in the 120-150 ppm range) and the carbonyl carbon of the propanoic acid moiety (~170-180 ppm) would be distinct and narrow, reflecting a single, ordered molecular conformation and packing arrangement.

Amorphous Form: When prepared in an amorphous state, for instance by melt-quenching, the resulting ssNMR spectrum would show significant line broadening. nsf.gov The peaks corresponding to the same carbon atoms would be smeared out over a range of chemical shifts, indicating the presence of multiple, disordered conformations and intermolecular interactions within the solid. osti.gov

Furthermore, advanced ssNMR techniques, such as ¹H-¹³C Heteronuclear Correlation (HETCOR), can provide insights into intermolecular packing by identifying protons that are in close spatial proximity to specific carbons, helping to build a model of the molecular arrangement in both ordered and disordered states. nsf.gov

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is an essential tool for confirming the molecular weight and elemental composition of a compound and for deducing its structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental formula of this compound. The molecular formula of the compound is C₅H₇N₃O₂. achemblock.com

The theoretical monoisotopic mass of the neutral molecule is calculated to be 141.053826 u. In positive-ion mode ESI-HRMS, the compound would be detected as the protonated molecule, [M+H]⁺, with a theoretical m/z of 142.06160. The high accuracy of HRMS allows this measured value to be distinguished from other potential elemental compositions with the same nominal mass. beilstein-journals.orgnih.gov For instance, HRMS analysis of similar triazole derivatives has been used to unambiguously confirm their structures. frontiersin.orgmdpi.com

The isotopic pattern of the molecular ion peak further validates the elemental composition. The presence of carbon and nitrogen atoms gives rise to a characteristic isotopic distribution. The most abundant peak corresponds to the ion containing only the most common isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). The M+1 peak, which is one mass unit higher, arises primarily from the natural abundance of ¹³C (1.1%) and ¹⁵N (0.37%). For a molecule with five carbons and three nitrogens, the expected relative intensity of the M+1 peak would be approximately 6.6%, providing a distinct signature that must match the experimentally observed spectrum.

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the protonated molecule at m/z 142.06) followed by its fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. nih.gov The fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, several key fragmentation pathways can be predicted based on the known behavior of triazoles and carboxylic acids. researchgate.netresearchgate.net

A plausible fragmentation pathway would involve:

Loss of Water: A common initial loss from protonated carboxylic acids is the neutral loss of H₂O (18 Da), leading to a fragment ion at m/z 124.05.

Loss of CO₂: Decarboxylation of the propanoic acid side chain can occur, resulting in the loss of CO₂ (44 Da) and formation of a fragment at m/z 98.02.

Cleavage of the Propanoic Acid Chain: The bond between the ethyl group and the triazole nitrogen is susceptible to cleavage. This can lead to the formation of the protonated triazole ring (m/z 70.03) or fragments corresponding to the propanoic acid chain.

Triazole Ring Fragmentation: The 1,2,3-triazole ring itself can fragment, typically through the loss of a molecule of N₂ (28 Da), a characteristic fragmentation for this heterocycle. This would lead to a significant product ion at m/z 114.05.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 142.06 | 124.05 | H₂O (18.01) | Acylium ion from carboxylic acid |

| 142.06 | 114.05 | N₂ (28.01) | Product of triazole ring opening |

| 142.06 | 98.02 | CO₂ (43.99) | Decarboxylated product |

| 142.06 | 70.03 | C₃H₄O₂ (72.02) | Protonated 1H-1,2,3-triazole |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups and can provide information about molecular structure and bonding. mdpi.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions of a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its constituent functional groups.

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group. The broadness is due to strong intermolecular hydrogen bonding, which is characteristic of carboxylic acid dimers in the solid state.

C-H Stretches: Absorptions between 2850-3000 cm⁻¹ are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl chain. Aromatic C-H stretching from the triazole ring may appear as weaker bands above 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band between 1700-1725 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid. The exact position is influenced by hydrogen bonding.

Triazole Ring Vibrations: The 1,2,3-triazole ring gives rise to several characteristic bands. C=N and N=N stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. Ring breathing and deformation modes are found in the fingerprint region (below 1400 cm⁻¹). nih.gov

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3150 | C-H stretch | 1,2,3-Triazole Ring |

| 2500 - 3300 | O-H stretch (broad) | Carboxylic Acid |

| 2850 - 3000 | C-H stretch | Alkyl Chain (-CH₂CH₂-) |

| 1700 - 1725 | C=O stretch | Carboxylic Acid |

| 1400 - 1600 | C=N, N=N stretches | 1,2,3-Triazole Ring |

| 1210 - 1320 | C-O stretch | Carboxylic Acid |

| 900 - 950 | O-H bend (out-of-plane) | Carboxylic Acid Dimer |

Raman spectroscopy is a complementary technique to IR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. The Raman spectrum of this compound would provide additional structural information.

Triazole Ring Modes: The symmetric "ring breathing" mode of the 1,2,3-triazole ring is expected to produce a strong and sharp signal in the Raman spectrum, typically in the 900-1000 cm⁻¹ region. researchgate.net Other in-plane ring deformation modes would also be Raman active. nih.gov

C-C and C-N Stretches: The stretching vibrations of the C-C bond in the propanoic acid chain and the C-N bond connecting the chain to the triazole ring would be visible in the 800-1200 cm⁻¹ range.

C=O Stretch: The carbonyl stretch, while strong in the IR, is often weaker in the Raman spectrum. Its observation can confirm the IR assignment.

C-H Stretches: C-H stretching vibrations from the alkyl chain and the triazole ring will appear as strong bands in the 2800-3200 cm⁻¹ region.

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2800 - 3200 | C-H stretches | Alkyl Chain & Triazole Ring |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1530 | Triazole ring deformation | 1,2,3-Triazole Ring |

| ~1200 | CH₂ deformation | Alkyl Chain |

| 900 - 1000 | Symmetric Ring Breathing | 1,2,3-Triazole Ring |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic absorption and emission properties of this compound are primarily governed by the electronic transitions within the 1,2,3-triazole ring system. The propanoic acid substituent, being an alkyl chain, does not possess chromophoric groups that contribute significantly to absorption in the typical UV-Vis region, but it can influence the spectroscopic properties through its carboxyl group, especially in response to changes in solvent and pH.

The principal chromophore in this compound is the 1H-1,2,3-triazole ring. The electronic absorption spectrum of the parent 1H-1,2,3-triazole in the gas phase is characterized by a strong absorption band centered around 205-206 nm. This absorption is attributed to a high-energy π → π* electronic transition within the aromatic heterocyclic ring. For N-alkylated 1,2,3-triazoles in solution, this absorption maximum is typically observed in the deep UV region, often between 220 and 240 nm.

Due to the insulating nature of the propyl chain, significant electronic conjugation between the triazole ring and the carboxylic acid group is absent. Therefore, the primary electronic transitions are expected to be localized on the triazole ring. In addition to the strong π → π* transition, a much weaker n → π* transition, involving the non-bonding electrons of the nitrogen atoms, is expected at longer wavelengths, though it may be obscured by the more intense π → π* band or solvent cutoff.

While many complex 1,2,3-triazole derivatives are known to be fluorescent, simple N-alkyl-1,2,3-triazoles generally exhibit weak to negligible fluorescence. The fluorescence properties of triazoles are highly dependent on the presence of conjugated substituents or groups that facilitate intramolecular charge transfer (ICT), neither of which are present in this compound. Any observable emission would likely be in the UV region, characterized by a small Stokes shift, which is the energy difference between the absorption and emission maxima.

Table 1: Estimated Electronic Transition Data for this compound in a Non-polar Solvent

| Transition Type | Estimated λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Chromophore |

|---|---|---|---|

| π → π* | ~225 - 235 | High | 1,2,3-Triazole Ring |

| n → π* | ~270 - 290 | Low | 1,2,3-Triazole Ring |

The electronic spectra of this compound are expected to exhibit sensitivity to the solvent environment (solvatochromism) and the pH of the medium.

Solvatochromism: Changes in solvent polarity can influence the energy levels of the ground and excited states of the molecule, leading to shifts in the absorption and emission maxima. For the π → π* transition, an increase in solvent polarity is likely to cause a slight red shift (bathochromic shift) due to the stabilization of the more polar excited state. Conversely, the n → π* transition may exhibit a blue shift (hypsochromic shift) in polar, protic solvents because of the stabilization of the ground state through hydrogen bonding with the non-bonding electrons of the nitrogen atoms. While significant solvatochromism is often observed in triazole derivatives with strong donor-acceptor character, the effect is anticipated to be more modest for this compound.

pH Effects: The presence of both the acidic carboxylic acid group and the basic nitrogen atoms of the triazole ring makes the electronic spectra of this compound highly pH-dependent.

Acidic Conditions (low pH): At low pH, the carboxylic acid group will be protonated (-COOH), and one of the nitrogen atoms of the triazole ring may also become protonated. Protonation of the triazole ring can lead to a blue shift in the π → π* absorption band due to the stabilization of the ground state.

Neutral Conditions (intermediate pH): Near neutral pH, the carboxylic acid group will exist in equilibrium between its protonated and deprotonated forms (-COOH ⇌ -COO⁻ + H⁺). The electronic spectra in this region will be a composite of both species.

Basic Conditions (high pH): In basic solutions, the carboxylic acid group will be fully deprotonated to the carboxylate anion (-COO⁻). This deprotonation can influence the electronic distribution of the molecule, potentially causing a slight shift in the absorption maximum. The formation of the anionic carboxylate can sometimes enhance fluorescence in related compounds. mdpi.com

The pKa of the carboxylic acid group is expected to be in the range of 4 to 5, while the pKa of the triazole ring protonation is typically lower. These acid-base equilibria can be monitored by UV-Vis spectrophotometry, allowing for the determination of the respective pKa values. Studies on other triazole-containing compounds have shown that changes in pH can significantly modulate their fluorescence properties, a phenomenon that could also be expected for this compound, should it exhibit measurable fluorescence. researchgate.netnih.gov

Table 2: Expected Spectral Shifts of this compound under Different Conditions

| Condition | Predominant Species | Expected Effect on λmax (π → π*) |

|---|---|---|

| Increasing Solvent Polarity | Solvated Neutral Molecule | Slight Red Shift (Bathochromic) |

| Low pH | Protonated Triazole, Neutral Carboxylic Acid | Blue Shift (Hypsochromic) |

| High pH | Neutral Triazole, Anionic Carboxylate | Minimal to Slight Red Shift |

Note: The expected shifts are based on general principles of electronic spectroscopy and observations from related triazole derivatives.

Computational and Theoretical Investigations on 3 1h 1,2,3 Triazol 1 Yl Propanoic Acid

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from first principles. These methods are crucial for understanding the behavior of 3-(1H-1,2,3-triazol-1-yl)propanoic acid at an atomic and electronic level.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311G) is critical for obtaining reliable results. For instance, studies on similar heterocyclic systems have successfully used the B3LYP/6-311G level of theory for geometry optimization and vibrational frequency calculations. biosynth.com By mapping the potential energy surface, researchers can identify not only the global minimum energy conformation but also other local minima (conformers) and the energy barriers for interconversion between them. This information is vital for understanding the molecule's flexibility and the relative populations of its different shapes at a given temperature.

Table 1: Representative Data from DFT Calculations on a Related Triazole Derivative (Note: This table is illustrative of typical DFT output for a triazole-containing molecule, as specific data for this compound is not readily available.)

| Parameter | Calculated Value | Method |

|---|---|---|

| Total Energy (Hartree) | -455.123456 | B3LYP/6-31G(d) |

| Dipole Moment (Debye) | 3.45 | B3LYP/6-31G(d) |

| HOMO Energy (eV) | -6.78 | B3LYP/6-31G(d) |

| LUMO Energy (eV) | -1.23 | B3LYP/6-31G(d) |

| HOMO-LUMO Gap (eV) | 5.55 | B3LYP/6-31G(d) |

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods, which are based on solving the Schrödinger equation without empirical parameters, offer a higher level of theory and accuracy compared to DFT, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used to obtain highly accurate predictions of molecular properties for this compound.

These high-level calculations are particularly useful for benchmarking the results from more cost-effective DFT methods and for calculating properties where electron correlation effects are paramount. For smaller molecules or for specific high-accuracy needs, ab initio methods are invaluable for determining precise bond lengths, bond angles, and electronic properties.

Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Maps

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO represents the region from which an electron is most likely to be donated, indicating its nucleophilic character. Conversely, the LUMO indicates the region most susceptible to accepting an electron, highlighting its electrophilic character.

The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. Computational studies on various triazole derivatives consistently involve the calculation of these FMOs and their energy gap to rationalize the observed chemical behavior. nih.govresearchgate.net

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within the molecule. For this compound, an ESP map would show regions of negative potential (electron-rich areas, likely around the nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylic acid group) and regions of positive potential (electron-poor areas, likely around the acidic proton of the carboxyl group and the hydrogen atoms). These maps are instrumental in predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions such as hydrogen bonding.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is also a powerful tool for investigating the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Computational Studies of Synthetic Pathways

The synthesis of 1,2,3-triazoles is famously achieved through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. Computational studies can be employed to elucidate the detailed mechanism of the synthesis of this compound. This would involve modeling the reaction between an appropriate azide (B81097) precursor and an alkyne in the presence of a copper catalyst.

By calculating the energies of reactants, products, and all conceivable intermediates and transition states, a complete energy profile for the reaction can be constructed. This allows for the determination of the rate-determining step and provides a theoretical basis for optimizing reaction conditions such as temperature, solvent, and catalyst choice. While a specific study for this molecule is not available, numerous computational investigations have detailed the mechanism of the CuAAC reaction for other substrates, providing a solid framework for such an analysis. researchgate.net

Prediction of Reaction Intermediates and Transition State Geometries

A key strength of computational reaction mechanism studies is the ability to characterize the structures of transient species like reaction intermediates and transition states. For the synthesis of this compound, this would involve identifying the geometries of any intermediates formed during the catalytic cycle and the high-energy transition state structures that connect them.

Transition state theory allows for the calculation of reaction rates from the properties of the transition state. The geometry of the transition state provides crucial information about the bonding changes occurring during the reaction. Vibrational frequency calculations are used to confirm the nature of these stationary points on the potential energy surface; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvation Effects

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. For compounds like this compound, MD simulations can provide detailed information about its flexibility, preferred shapes in different environments, and interactions with surrounding solvent molecules.

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational ensemble analysis through MD simulations can elucidate the energetically favorable conformations of this compound in a solution, mimicking physiological conditions.

In aqueous solutions, it is anticipated that the molecule would adopt a range of conformations, with the relative populations of gauche and trans conformers of the propanoic acid backbone being a key characteristic. The presence of the polar triazole ring and the carboxylic acid group would lead to significant interactions with water molecules, influencing the conformational landscape. In aprotic solvents, there might be a higher propensity for intramolecular hydrogen bonding between the carboxylic acid proton and a nitrogen atom of the triazole ring, which would favor more compact, folded conformations. nih.gov

Table 1: Illustrative Conformational Analysis Data for a Propanoic Acid Derivative in Different Solvents

| Solvent | Predominant Conformer | Dihedral Angle (τ) Range | Key Interactions |

| Water | Extended (trans) | 160° - 180° | Intermolecular H-bonding with solvent |

| Methanol | Mixed (gauche/trans) | 50° - 70°, 160° - 180° | Statistical distribution with solvent H-bonding |

| Chloroform | Folded (gauche) | 50° - 70° | Intramolecular H-bonding |

Note: This table is illustrative and based on general principles and findings for similar compounds.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its derivatives, docking studies are instrumental in identifying potential biological targets and understanding the molecular basis of their activity. The 1,2,3-triazole moiety is recognized as a bioisostere for amide bonds and can participate in various non-covalent interactions such as hydrogen bonds and van der Waals forces with biological macromolecules. biointerfaceresearch.com

Docking studies on various 1,2,3-triazole derivatives have revealed their potential to bind to the active sites of enzymes like acetylcholinesterase, carbonic anhydrase IX, and various kinases. nih.govnih.gov These studies often show that the triazole ring can form crucial hydrogen bonds with amino acid residues in the active site. The propanoic acid group of the title compound could also engage in significant electrostatic and hydrogen bonding interactions, particularly with positively charged or polar residues.

Following docking, MD simulations are often employed to assess the stability of the ligand-protein complex over time. nih.gov For a potential complex of this compound with a target protein, MD simulations would analyze parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to confirm the stability of the binding mode predicted by docking. nih.gov

Table 2: Representative Molecular Docking Results for 1,2,3-Triazole Derivatives against a Hypothetical Kinase Target

| Compound Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Derivative A | -8.5 | LYS72, ASP184 | Hydrogen Bond, Electrostatic |

| Derivative B | -7.9 | PHE169, LEU172 | Hydrophobic |

| Derivative C | -9.2 | LYS72, GLU91, PHE169 | Hydrogen Bond, Hydrophobic |

Note: This table presents hypothetical data representative of typical docking studies on related compounds.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties. These models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent or selective molecules.

Numerous QSAR studies have been conducted on diverse series of 1,2,3-triazole derivatives to understand the structural requirements for various biological activities, including anticancer, antidiabetic, and acetylcholinesterase inhibitory effects. nih.govnih.govijpsjournal.com These studies typically use molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) to build a predictive model.

For derivatives of this compound, a QSAR study would involve synthesizing a library of analogues with variations at different positions, for instance, by substituting on the triazole ring or modifying the propanoic acid chain. The biological activity of these compounds would be experimentally determined, and then a QSAR model would be developed.

The results of such a study could be visualized using contour maps from methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These maps would highlight regions where, for example, bulky groups, electron-withdrawing groups, or hydrogen bond donors would enhance or diminish the biological activity. A QSPR model could similarly be used to predict properties like lipophilicity (logP) for derivatives of this compound. researchgate.net

Table 3: Example of a 3D-QSAR Model Statistics for a Series of 1,2,3-Triazole-Based Enzyme Inhibitors

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) |

| CoMFA | 0.604 | 0.863 | 0.701 |

| CoMSIA | 0.606 | 0.854 | 0.647 |

Source: Data adapted from a study on 1,2,3-triazole based acetylcholinesterase inhibitors. nih.gov

These statistical parameters indicate a model with good internal and external predictive power. nih.gov Such a model would be valuable for the rational design of novel, more active derivatives based on the this compound scaffold.

Derivatives and Analogues of 3 1h 1,2,3 Triazol 1 Yl Propanoic Acid

Design and Synthesis of Chemically Modified Analogues

Variation of the Carboxylic Acid Moiety (e.g., esters, amides, nitriles, tetrazoles)

The carboxylic acid group is a common target for modification due to its ionizable nature and its role as a hydrogen bond donor and acceptor. Conversion into other functional groups can significantly alter polarity, lipophilicity, and metabolic stability.

Esters: Esterification of the carboxylic acid is a straightforward modification, often employed in prodrug design to enhance membrane permeability. nih.gov This is typically achieved by reacting the parent acid with an appropriate alcohol under acidic conditions (Fischer esterification) or by converting the acid to a more reactive acyl chloride or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). mdpi.com For instance, alkyl esters can be prepared by treatment with the corresponding alcohol in the presence of DCC and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com

Amides: Amide derivatives are synthesized to introduce different structural features and to mimic peptide bonds. A common method involves activating the carboxylic acid with a coupling reagent like carbonyldiimidazole (CDI) before reacting it with a primary or secondary amine. researchgate.net Alternatively, the carboxylic acid can be converted to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with an amine to form the amide bond. nih.gov A more advanced method uses N-functionalized tetrazoles as latent active esters, which upon activation, form an HOBt-type active ester that efficiently acylates amines. researchgate.netnih.gov

Nitriles: The synthesis of the corresponding nitrile, 3-(1H-1,2,3-triazol-1-yl)propanenitrile, can be accomplished from the carboxylic acid by first converting it to the primary amide, followed by dehydration with a reagent such as thionyl chloride, phosphorus oxychloride, or cyanuric chloride.

Tetrazoles: Tetrazoles are widely recognized as non-classical bioisosteres of carboxylic acids, mimicking the acidity and planar structure of the carboxyl group while offering improved metabolic stability and oral bioavailability. nih.gov The synthesis of a tetrazole analogue typically involves a [2+3] cycloaddition reaction between a nitrile and an azide (B81097). nih.gov Therefore, the propanoic acid derivative is first converted to the corresponding nitrile, which is then treated with an azide source, such as sodium azide, often in the presence of a Lewis acid catalyst like a zinc salt, to form the 5-substituted 1H-tetrazole ring. organic-chemistry.org

Table 1: Synthetic Modifications of the Carboxylic Acid Moiety

| Functional Group | General Synthetic Approach | Key Reagents | Reference |

|---|---|---|---|

| Esters | Reaction of the carboxylic acid with an alcohol. | DCC, DMAP, Acid catalyst | mdpi.com |

| Amides | Activation of the carboxylic acid followed by reaction with an amine. | SOCl₂, CDI, Coupling agents | researchgate.netnih.gov |

| Nitriles | Conversion to primary amide, followed by dehydration. | Thionyl chloride, POCl₃ | - |

| Tetrazoles | Conversion to nitrile, followed by cycloaddition with an azide. | Sodium azide, Zinc salts | nih.govorganic-chemistry.org |

Modification of the 1,2,3-Triazole Ring System (e.g., substitution patterns, other azoles)

The 1,2,3-triazole ring is a key structural feature, often formed via the highly efficient Huisgen 1,3-dipolar cycloaddition, commonly known as "click chemistry". nih.gov This reaction's modularity allows for the introduction of a wide array of substituents.

Substitution Patterns: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prevalent method, regioselectively yielding 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgpeerj.com This allows for the synthesis of analogues where the propanoic acid linker is attached at the N-1 position and a variety of substituents can be installed at the C-4 position by choosing the appropriate terminal alkyne. peerj.com For the synthesis of 1,5-disubstituted regioisomers, ruthenium-based catalysts are employed. nih.govmdpi.com Furthermore, methods exist for creating fully substituted 1,4,5-trisubstituted triazoles, for instance, through a one-pot, three-component reaction of an azide, an internal alkyne, and an aryl halide using copper/palladium relay catalysis. organic-chemistry.org

Other Azoles: Replacing the 1,2,3-triazole ring with other isomeric or related azoles can probe the importance of the specific arrangement of nitrogen atoms for biological activity. For example, 1,2,4-triazole (B32235) analogues containing a propanoic acid moiety have been synthesized. nih.govmdpi.com A common route involves the reaction of amidrazones with succinic anhydride, leading to the formation of the 3-(4,5-disubstituted-4H-1,2,4-triazol-3-yl)propanoic acid scaffold. nih.gov Studies have also described the conversion of 1,2,3-triazole derivatives into corresponding 1-N-imidazole compounds, which possess more basic properties. nih.gov

Table 2: Modifications of the Azole Ring System

| Modification | Synthetic Strategy | Catalyst/Reagents | Resulting Isomer/Analogue | Reference |

|---|---|---|---|---|

| 1,4-Disubstitution | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) source, Sodium Ascorbate | 1,4-disubstituted 1,2,3-triazole | organic-chemistry.orgpeerj.com |

| 1,5-Disubstitution | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ru(II) complexes (e.g., Cp*RuCl) | 1,5-disubstituted 1,2,3-triazole | nih.govmdpi.com |

| 1,4,5-Trisubstitution | Three-component click reaction | Cu/Pd relay catalysis | 1,4,5-trisubstituted 1,2,3-triazole | organic-chemistry.org |

| Ring Isomerization | Cyclization of amidrazones with dicarboxylic anhydrides | Succinic anhydride | 1,2,4-triazole derivative | nih.govmdpi.com |

Alterations to the Propanoic Acid Linker Chain (e.g., length, unsaturation, branching)

The three-carbon linker provides spatial separation and conformational flexibility between the triazole ring and the carboxylic acid group. Modifying its length, rigidity, and substitution pattern can significantly impact how the molecule presents its key functional groups to a biological target.

Chain Length: Analogues with different linker lengths (e.g., acetic, butanoic, or pentanoic acid chains) can be synthesized by starting with different ω-azidoalkanoic acids or by alkylating the 1H-1,2,3-triazole with an appropriate ω-haloalkanoate ester followed by hydrolysis. For example, using ethyl 4-bromobutanoate or ethyl 5-bromopentanoate in the initial alkylation step would yield the corresponding butanoic or pentanoic acid derivatives, respectively.

Unsaturation: The introduction of double or triple bonds into the linker chain can add conformational rigidity. This can be achieved by using starting materials that already contain unsaturation, such as 4-bromobut-2-enoate, in the alkylation reaction with the triazole ring.

Branching: Introducing substituents on the linker chain can influence the molecule's conformation and interactions. For example, analogues with substitution at the α-carbon can be prepared via a three-component reaction of an alkyl 2-bromo-3-arylpropanoate, sodium azide, and an alkyne in the presence of a copper catalyst. researchgate.net This approach allows for the installation of various groups on the linker backbone.

Structure-Reactivity and Structure-Interaction Relationship Studies

Structure-reactivity and structure-interaction relationship studies aim to correlate the chemical modifications of the 3-(1H-1,2,3-triazol-1-yl)propanoic acid scaffold with changes in its chemical behavior and biological activity.

The 1,2,3-triazole ring is known for its chemical stability, being resistant to acidic and basic hydrolysis, as well as to oxidative and reductive conditions. mdpi.comnih.gov This stability makes it an excellent core or linker moiety in complex molecules. The electronic nature of substituents on the triazole ring can influence the pKa of the propanoic acid moiety. The triazole itself can also act as a directing group in C-H activation reactions, highlighting its influence on the reactivity of adjacent parts of the molecule. rsc.org

From a structure-interaction perspective, the 1,2,3-triazole ring is a valuable pharmacophore. It is considered a bioisostere of an amide bond but with greater stability. biointerfaceresearch.com Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system can participate in dipole-dipole and π-stacking interactions with biological targets like proteins and enzymes. mdpi.comnih.gov

Studies on various analogues have provided key insights:

Carboxylic Acid Moiety: The free carboxylic acid is often crucial for activity. In one study on oleanolic acid derivatives, methylation of the carboxyl group led to a complete loss of antiproliferative activity, suggesting that the acidic proton or the ability to form specific hydrogen bonds is essential for the biological interaction. mdpi.com

Triazole Substituents: The nature and position of substituents on the triazole ring significantly modulate biological effects. The introduction of a chlorine atom onto a phenyl substituent of the triazole ring elicited selective activity against a specific cancer cell line. mdpi.com In a series of 1,2,4-triazole-propanoic acid anti-inflammatory agents, the presence of pyridyl substituents on the triazole ring was found to enhance the inhibition of certain cytokines. mdpi.com

Table 3: Summary of Structure-Activity/Interaction Relationship (SAR) Findings

| Molecular Moiety Modified | Observation | Implication | Reference |

|---|---|---|---|

| Carboxylic Acid | Esterification (methylation) abolished antiproliferative activity. | The free carboxyl group is likely a key binding determinant (e.g., via H-bonding or ionic interaction). | mdpi.com |

| 1,2,3-Triazole Ring | Introduction of a halogen substituent on a pendant aryl ring induced selective anticancer activity. | Specific substituents can fine-tune target selectivity and potency. | mdpi.com |

| 1,2,4-Triazole Ring | Pyridyl substituents increased inhibitory activity against TNF-α and IFN-γ. | Aromatic substituents on the azole ring directly influence interactions with biological targets. | mdpi.com |

| Linker Chain | Altering the position of the triazole within the linker changed biological potency and lipophilicity. | The spatial arrangement and rigidity of the linker are critical for optimal target engagement. | nih.gov |

Prodrug Design Strategies and Chemical Activation

A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active compound. nih.gov This strategy is often employed to overcome undesirable properties of the parent drug, such as poor solubility, low permeability, or rapid metabolism.

For this compound and its analogues, two main functional groups are amenable to prodrug strategies: the carboxylic acid and the triazole ring.

Ester Prodrugs: The most common prodrug approach for molecules containing a carboxylic acid is the formation of esters. actamedicamarisiensis.ro Esterification masks the polar carboxyl group, increasing the molecule's lipophilicity and enhancing its ability to cross biological membranes via passive diffusion. Once absorbed into the bloodstream or target cells, these ester prodrugs are rapidly cleaved by ubiquitous esterase enzymes, regenerating the free carboxylic acid and releasing the active parent drug. nih.gov Various types of esters, such as alkyl, amino acid, or phosphate (B84403) esters, can be designed to modulate the rate of hydrolysis and solubility. nih.govnih.gov

Triazolium Salt Prodrugs: An alternative strategy focuses on modifying the triazole ring to improve aqueous solubility, which is particularly useful for developing parenteral formulations. This can be achieved by alkylating one of the triazole nitrogens to form a quaternary triazolium salt. amazonaws.com A pro-moiety can be attached to the triazole that is designed to be cleaved in a two-step activation process. The chemical activation typically involves an initial enzymatic reaction (e.g., esterase-mediated hydrolysis of a trigger group on the pro-moiety), which is followed by a rapid, spontaneous intramolecular chemical reaction (e.g., cyclization). amazonaws.com This intramolecular cascade results in the cleavage of the pro-moiety and the release of the active parent drug containing the neutral 1,2,3-triazole ring.

Applications in Chemical Sciences and Advanced Materials

Role as a Privileged Scaffold and Building Block in Organic Synthesis

The 1,2,3-triazole moiety is widely recognized as a "privileged" scaffold in medicinal chemistry and organic synthesis. This is attributed to its desirable chemical properties, including high chemical stability, capacity for hydrogen bonding, and a significant dipole moment. These characteristics make 3-(1H-1,2,3-triazol-1-yl)propanoic acid and its derivatives valuable building blocks for the construction of more complex molecular architectures.

While direct examples of complex heterocyclic systems synthesized from this compound are not extensively documented in dedicated studies, the broader class of 1,2,3-triazole-containing compounds serves as a versatile precursor for a variety of fused heterocyclic systems. The methodology often involves multicomponent reactions followed by intramolecular azide-alkyne cycloaddition (IAAC) to construct fused 1,2,3-triazole scaffolds nih.gov. For instance, a series of heterocycle-fused 1,2,3-triazoles have been prepared through a one-pot reaction involving the 1,3-dipolar cycloaddition of heterocyclic ketene (B1206846) aminals or N,O-acetals with sodium azide (B81097) and polyhalo isophthalonitriles nih.gov. The inherent functionality of the propanoic acid chain in this compound offers a handle for further chemical transformations, potentially enabling its use in the synthesis of novel fused heterocyclic structures.